1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione 1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 15478-53-2
VCID: VC21028943
InChI: InChI=1S/C18H14O7/c1-2-3-9(20)14-11(22)6-12(23)15-16(14)17(24)8-4-7(19)5-10(21)13(8)18(15)25/h4-6,19,21-23H,2-3H2,1H3
SMILES: CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O
Molecular Formula: C18H14O7
Molecular Weight: 342.3 g/mol

1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione

CAS No.: 15478-53-2

Cat. No.: VC21028943

Molecular Formula: C18H14O7

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione - 15478-53-2

Specification

CAS No. 15478-53-2
Molecular Formula C18H14O7
Molecular Weight 342.3 g/mol
IUPAC Name 1-butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione
Standard InChI InChI=1S/C18H14O7/c1-2-3-9(20)14-11(22)6-12(23)15-16(14)17(24)8-4-7(19)5-10(21)13(8)18(15)25/h4-6,19,21-23H,2-3H2,1H3
Standard InChI Key YDOUDDYRXBSOFH-UHFFFAOYSA-N
SMILES CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O
Canonical SMILES CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator